molecular formula C11H8N4O2 B2779975 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 957265-89-3

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

Cat. No.: B2779975
CAS No.: 957265-89-3
M. Wt: 228.211
InChI Key: XJGBGFVPDBWOPM-UHFFFAOYSA-N
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Description

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a compound that features a pyrazole ring substituted with a nitro group and a benzonitrile moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the condensation of a suitable pyrazole derivative with a benzonitrile precursor. One common method includes the reaction of 3-nitro-1H-pyrazole with benzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzonitrile.

    Substitution: Various substituted benzonitrile derivatives.

    Cyclization: Complex heterocyclic compounds

Scientific Research Applications

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is unique due to the combination of its nitro-substituted pyrazole ring and benzonitrile moiety. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Biological Activity

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to a 3-nitro-1H-pyrazole group. The presence of the nitro group is significant as it enhances the compound's reactivity and biological activity. The structure can be represented as follows:

4 3 Nitro 1H pyrazol 1 yl methyl benzonitrile\text{4 3 Nitro 1H pyrazol 1 yl methyl benzonitrile}

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro and pyrazole functional groups facilitate these interactions, potentially modulating various biochemical pathways. The exact mechanisms remain to be fully elucidated but may involve:

  • Enzyme inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Receptor interaction : The compound may bind to specific receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The following table summarizes some key findings:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective growth inhibition

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in cell cultures. This effect is critical for potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrazole or benzonitrile moieties can significantly affect potency and selectivity. For instance:

Compound Variation Biological Activity
3-(4-Methylpyrazol-1-yl)methylbenzonitrileIncreased antibacterial activity
3-(4-Chloropyrazol-1-yl)methylbenzonitrileEnhanced antifungal properties
3-(4-Aminopyrazol-1-yl)methylbenzonitrilePotential for further functionalization

These variations illustrate how modifications can lead to improved efficacy or reduced side effects, guiding future drug design efforts.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antibacterial Study : A recent study evaluated the compound against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its mechanism of action and potential as a therapeutic agent .
  • Anti-inflammatory Research : Another study focused on its effects in an animal model of arthritis, where it demonstrated significant reductions in joint swelling and pain, suggesting a viable pathway for treating inflammatory conditions .

Properties

IUPAC Name

4-[(3-nitropyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-7-9-1-3-10(4-2-9)8-14-6-5-11(13-14)15(16)17/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGBGFVPDBWOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 30 min, 4-bromomethyl-benzonitrile (345 mg, 2.30 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 4-(3-nitro-pyrazol-1-ylmethyl)-benzonitrile (365 mg, 90%) as a white solid. The crude material was used in the following step without any further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two

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